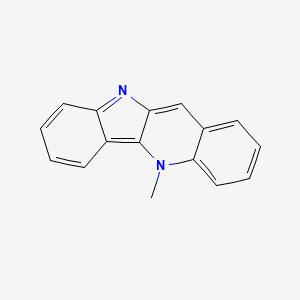
Cryptolepine
説明
Cryptolepine is an organic heterotetracyclic compound that is 5H-indolo[3,2-b]quinoline in which the hydrogen at position N-5 is replaced by a methyl group. It has a role as an antimalarial, an antineoplastic agent, a plant metabolite, an anti-inflammatory agent and a cysteine protease inhibitor. It is an organic heterotetracyclic compound, an organonitrogen heterocyclic compound and an indole alkaloid.
科学的研究の応用
Anticancer Properties
Cryptolepine has demonstrated promising anticancer activity across multiple studies. Its mechanisms of action include:
- Inhibition of Cell Proliferation : this compound has been shown to suppress colorectal cancer cell proliferation by inhibiting WNT3a-mediated activation of the WNT/β-catenin signaling pathway .
- Induction of Apoptosis : In non-melanoma skin cancer cells, this compound induces DNA damage leading to increased phosphorylation of key proteins involved in cell cycle regulation and apoptosis, such as p53 and BRCA1 .
- Effect on Breast Cancer : Research indicates that this compound exhibits significant cytotoxicity against breast tumors by affecting cyclins involved in cell cycle regulation .
Table 1: Summary of Anticancer Studies on this compound
Antimalarial Activity
This compound has been traditionally used for treating malaria. Recent studies have reaffirmed its potential as an antimalarial agent:
- Inhibition of Plasmodium spp. : this compound exhibits activity against Plasmodium species, the causative agents of malaria. Research indicates that it can inhibit the growth of these protozoans through various mechanisms, although concerns about toxicity have been raised .
- Development of Analogues : To enhance efficacy and reduce toxicity, researchers are synthesizing semi-synthetic analogues of this compound that show improved antimalarial properties .
Antimicrobial Effects
This compound possesses broad-spectrum antimicrobial activity:
- Bacterial and Fungal Inhibition : Studies have documented its antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains .
- Mechanisms : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various experimental models:
- Cytokine Inhibition : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, contributing to its anti-inflammatory effects .
- Mechanistic Insights : The compound appears to exert its effects through inhibition of COX-2 and modulation of NF-κB signaling pathways .
Table 2: Summary of Anti-inflammatory Studies on this compound
特性
CAS番号 |
480-26-2 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC名 |
5-methylindolo[3,2-b]quinoline |
InChI |
InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14/h2-10H,1H3 |
InChIキー |
KURWKDDWCJELSV-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3 |
正規SMILES |
CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3 |
Key on ui other cas no. |
480-26-2 |
関連するCAS |
72782-09-3 (mono-hydrochloride) |
同義語 |
10H-Indolo(3,2-b)quinoline 5-methylquinolo(2',3'-3,2)indole cryptolepine cryptolepine monohydrochloride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













